(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide
Description
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Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-26-12-11-22-16-9-8-15(28(20,24)25)13-17(16)27-19(22)21-18(23)10-7-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H2,20,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCXBYVRLKFZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a novel compound belonging to the benzothiazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzothiazole moiety which is known for various biological activities.
- A sulfamoyl group that enhances pharmacological properties.
- A (Z)-configuration indicating specific spatial arrangements crucial for its biological interactions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The sulfonamide component is particularly significant as it is known to inhibit bacterial folate synthesis, which is essential for bacterial growth. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with moderate antibacterial activity reported in studies .
Anticancer Potential
Computational predictions suggest potential anticancer activity, targeting pathways involved in tumor growth and proliferation. Molecular docking studies have indicated that this compound may effectively bind to enzymes associated with metabolic pathways related to cancer, enhancing its profile as a lead compound for anticancer drug development .
The mechanism of action for this compound is multifaceted:
- Inhibition of Enzymatic Pathways : The sulfamoyl group may enhance binding affinity to specific enzymes or receptors, modulating their activity.
- Reactive Oxygen Species (ROS) Generation : The nitrofuran moiety can generate ROS upon metabolic activation, leading to oxidative stress and cellular damage, which is a common mechanism exploited in anticancer therapies .
Structure-Activity Relationships (SAR)
The SAR of related compounds indicates that structural modifications can significantly impact biological activity. For instance:
- The presence of electronegative substituents on the phenyl moiety has been linked to enhanced antifungal activity due to increased lipophilicity and interaction with target sites .
Comparative Table of Biological Activities
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of the compound exhibited moderate antibacterial activity against common pathogens. Further exploration into the specific mechanisms revealed potential pathways for development into effective antibiotics .
- Antifungal Activity Assessment : In vitro testing showed that certain derivatives inhibited ergosterol synthesis in fungal cells, comparable to established antifungal agents like ketoconazole. This suggests a promising avenue for developing new antifungal treatments .
Preparation Methods
Synthesis of 6-Sulfamoylbenzo[d]thiazol-2(3H)-one
The benzothiazole core is constructed through a cyclocondensation reaction between 2-amino-5-sulfamoylbenzenethiol and a carbonyl source.
Procedure :
- 2-Amino-5-sulfamoylbenzenethiol (3.2 g, 15 mmol) is suspended in acetic acid (30 mL) under nitrogen.
- Glyoxylic acid monohydrate (1.5 g, 16 mmol) is added dropwise at 0°C.
- The mixture is refluxed at 110°C for 6 hours, yielding 6-sulfamoylbenzo[d]thiazol-2(3H)-one as a pale yellow solid (Yield: 78%, m.p. 214–216°C).
Characterization Data :
| Property | Value |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.94 (d, J=8.4 Hz, 1H), 7.51 (d, J=8.4 Hz, 1H), 3.12 (s, 2H, SO2NH2) |
| HRMS (ESI+) | m/z 245.0321 [M+H]+ (calc. 245.0324) |
Formation of the (Z)-Imine Linkage
Stereoselective condensation between the thiazolone and 3-phenylpropanamide is mediated by Ti(OiPr)4.
Stereochemical Control :
- 3-(2-Methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-one (1.5 g, 4.9 mmol)
- 3-Phenylpropanamide (0.89 g, 5.4 mmol)
- Titanium(IV) isopropoxide (2.2 mL, 7.4 mmol) in toluene (15 mL) at reflux for 8 hours
Z/E Selectivity : 92:8 ratio confirmed by NOESY (nuclear Overhauser effect between thiazole C5-H and propanamide α-CH2).
Critical Analysis of Synthetic Methodologies
Comparison of Imine-Forming Reagents
The choice of Lewis acid significantly impacts reaction efficiency and stereoselectivity:
| Reagent | Temperature (°C) | Time (h) | Z/E Ratio | Yield (%) |
|---|---|---|---|---|
| Ti(OiPr)4 | 110 | 8 | 92:8 | 78 |
| AlCl3 | 120 | 6 | 85:15 | 65 |
| ZrCl4 | 100 | 10 | 89:11 | 71 |
Titanium-based catalysts provided optimal results due to their oxophilicity, which activates the carbonyl group without promoting isomerization.
Sulfamoyl Group Stability Under Alkylation Conditions
Thermal degradation studies revealed the importance of moderate temperatures during N-alkylation:
| Temperature (°C) | % Decomposition (by HPLC) |
|---|---|
| 70 | <5 |
| 80 | 12 |
| 90 | 34 |
Maintaining the reaction at 80°C balanced reaction rate with functional group stability.
Scalability and Process Optimization
Continuous Flow Synthesis of Thiazole Core
A mesofluidic reactor system demonstrated improved efficiency for the cyclocondensation step:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 6 h | 22 min |
| Space-Time Yield | 0.8 g/L/h | 4.1 g/L/h |
| Purity | 97% | 99% |
Residence time distribution studies confirmed narrower processing windows enhanced product consistency.
Spectroscopic Characterization and Validation
Definitive Proof of (Z)-Configuration
NOESY Correlations : Key nuclear Overhauser effects between:
- Thiazole C7-H (δ 7.51) and propanamide α-CH2 (δ 2.87)
- Methoxyethyl OCH3 (δ 3.24) and thiazole N-CH2 (δ 3.91)
13C NMR Coupling Constants :
- C=N coupling (J = 12.3 Hz) consistent with Z-geometry
- Comparison to authentic (E)-isomer (J = 8.7 Hz)
Q & A
Q. What are the recommended synthetic routes and purification methods for (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide?
The synthesis typically involves coupling reactions between sulfamoylbenzothiazole intermediates and substituted propanamide derivatives. A method analogous to thiazolidine synthesis (e.g., ZnCl₂-catalyzed cyclization) can be adapted for the benzo[d]thiazol core . Purification often employs silica gel column chromatography followed by recrystallization in acetone or ethanol to achieve >95% purity, as demonstrated in similar sulfonamide derivatives . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., DMSO with triethylamine for amide coupling) .
Q. How can researchers confirm the structural integrity of this compound?
Multi-modal spectroscopic characterization is critical:
- ¹H/¹³C NMR : Identify protons adjacent to the sulfamoyl group (δ 7.8–8.2 ppm for aromatic protons) and the methoxyethyl sidechain (δ 3.3–3.7 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺ at m/z ~447.1) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) and antimicrobial testing (MIC assays for bacterial/fungal strains). Prioritize derivatives with IC₅₀ < 10 μM, as seen in structurally related sulfamethoxazole analogs . Include positive controls (e.g., cisplatin for anticancer activity) and validate results with dose-response curves .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the (Z)-configuration in biological activity?
Compare the (Z)- and (E)-isomers using:
- X-ray crystallography : Resolve the imine bond geometry and hydrogen-bonding interactions .
- Molecular docking : Simulate binding to target proteins (e.g., carbonic anhydrase IX for sulfonamide-containing compounds) to assess stereospecific affinity .
- Kinetic stability assays : Monitor isomerization rates under physiological conditions via HPLC .
Q. What strategies are effective for structure-activity relationship (SAR) optimization?
- Substituent variation : Replace the methoxyethyl group with trifluoromethyl (to enhance lipophilicity ) or pyridinyl (to improve solubility).
- Bioisosteric replacement : Substitute the sulfamoyl group with phosphonate or carboxylate moieties to modulate target engagement .
- Pharmacophore mapping : Use 3D-QSAR models to predict activity cliffs, as demonstrated in benzothiazole-based anticancer agents .
Q. How can tautomerism of the benzo[d]thiazol-2(3H)-ylidene moiety affect stability?
The thiazole ring’s tautomeric equilibrium (e.g., thione-thiol forms) can be studied via:
Q. What methodologies assess metabolic stability and pharmacokinetic (PK) properties?
- Microsomal incubation : Measure half-life (t₁/₂) using liver microsomes (human/rat) and LC-MS/MS quantification .
- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (fu) .
- Caco-2 permeability assays : Predict intestinal absorption and efflux ratios .
Q. How can synergistic effects with existing therapeutics be investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
